molecular formula C8H11ClN2O B11908953 3-Chloro-5-isobutoxypyridazine CAS No. 1346698-33-6

3-Chloro-5-isobutoxypyridazine

Cat. No.: B11908953
CAS No.: 1346698-33-6
M. Wt: 186.64 g/mol
InChI Key: FDPGQASHPXTQKC-UHFFFAOYSA-N
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Description

3-Chloro-5-isobutoxypyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse biological activities and are used in various pharmaceutical and agrochemical applications. The compound’s structure includes a pyridazine ring substituted with a chlorine atom at the third position and an isobutoxy group at the fifth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-isobutoxypyridazine typically involves the reaction of 3-chloropyridazine with isobutyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The mixture is heated to reflux, and the product is isolated through distillation or crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-isobutoxypyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The isobutoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.

Common Reagents and Conditions

    Substitution: Reagents like amines, thiols, and alcohols in the presence of bases such as sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

    Substitution: Formation of various substituted pyridazine derivatives.

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of dihydropyridazine derivatives.

Scientific Research Applications

3-Chloro-5-isobutoxypyridazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-5-isobutoxypyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and isobutoxy groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-methylpyridazine
  • 3-Chloro-5-ethoxypyridazine
  • 3-Chloro-5-propoxypyridazine

Uniqueness

3-Chloro-5-isobutoxypyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The isobutoxy group provides a balance between hydrophobicity and steric hindrance, making it a valuable compound for various applications.

Properties

CAS No.

1346698-33-6

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

3-chloro-5-(2-methylpropoxy)pyridazine

InChI

InChI=1S/C8H11ClN2O/c1-6(2)5-12-7-3-8(9)11-10-4-7/h3-4,6H,5H2,1-2H3

InChI Key

FDPGQASHPXTQKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC(=NN=C1)Cl

Origin of Product

United States

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